Cefaloglycin

Description

A cephalorsporin antibiotic that is no longer commonly used.

Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Cephaloglycin Anhydrous is the anhydrous form of cephaloglycin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

CEPHALOGLYCIN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970.

A cephalorsporin antibiotic.

See also: Cephalexin (broader); Ceftazidime (related); Cefaclor (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

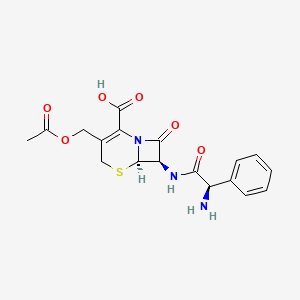

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26)/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBGQLTSCSAON-PBFPGSCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022781 | |

| Record name | Cephaloglycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS /DIHYDRATE/, 1.48e-01 g/L | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHALOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3577-01-3 | |

| Record name | Cephaloglycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3577-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaloglycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003577013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloglycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloglycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHALOGLYCIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD2D469W6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CEPHALOGLYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | Cephaloglycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cephaloglycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefaloglycin: A Technical Guide to Its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaloglycin is a first-generation cephalosporin antibiotic with bactericidal activity against a spectrum of Gram-positive and some Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its fundamental mechanism of action is the disruption of bacterial cell wall synthesis, a process indispensable for bacterial survival.[2] This technical guide provides an in-depth exploration of this compound's mode of action, with a specific focus on its interaction with the bacterial cell wall, tailored for an audience of researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal efficacy of this compound is rooted in its capacity to inhibit the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall that provides mechanical strength and counteracts osmotic pressure.[2] This inhibitory action is accomplished through the covalent modification of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes that catalyze the final stages of peptidoglycan assembly.[1]

Targeting Penicillin-Binding Proteins (PBPs)

This compound functions as a structural mimic of the terminal D-alanyl-D-alanine residues of the peptidoglycan precursor units. This structural similarity allows it to access the active site of PBPs and acylate a critical serine residue, resulting in the formation of a stable, long-lived covalent bond. This irreversible inactivation of PBPs obstructs the transpeptidation reaction, the crucial step involving the cross-linking of adjacent peptidoglycan chains, thereby compromising the architectural integrity of the cell wall.[2] In the case of Escherichia coli, this compound has demonstrated an affinity for Penicillin-Binding Protein 1B.[1]

Quantitative Data: In Vitro Activity of this compound

The table below presents the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial species, based on a 1968 study. The MIC represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism following overnight incubation.

| Bacterial Species | % of Strains Inhibited | MIC (µg/mL) |

| Streptococcus pyogenes (Group A) | 100% | 0.4[3] |

| Diplococcus pneumoniae | 100% | 0.4[3] |

| Staphylococcus aureus | 80% | 1.6[3] |

| Escherichia coli | ~50% | 1.6[3] |

| Proteus mirabilis | ~50% | 1.6[3] |

| Klebsiella-Aerobacter species | 70% | 12.5[3] |

Experimental Protocols

Due to the limited recent research on this compound, this section outlines generalized methodologies for key experiments employed in the characterization of β-lactam antibiotics. These protocols can serve as a foundation for designing studies on this compound or analogous compounds.

Penicillin-Binding Protein (PBP) Competition Assay

This assay quantifies the affinity of a test compound for specific PBPs by assessing its ability to compete with a labeled β-lactam probe.

Principle: Bacterial membranes enriched with PBPs are incubated with varying concentrations of an unlabeled test antibiotic. Subsequently, a fluorescently or radioactively labeled β-lactam probe is introduced. The quantity of the bound probe is inversely related to the affinity and concentration of the test antibiotic.

Generalized Protocol:

-

Membrane Preparation:

-

Cultivate the target bacterial strain to the mid-logarithmic growth phase.

-

Harvest the cells via centrifugation.

-

Lyse the cells using methods such as French press or sonication.

-

Isolate the cell membranes through ultracentrifugation.

-

Resuspend the membrane pellet in an appropriate buffer and quantify the protein concentration.

-

-

Competition Assay:

-

Dispense the prepared bacterial membranes into the wells of a microtiter plate.

-

Introduce serial dilutions of this compound to the wells and incubate to permit binding to PBPs.

-

Add a fixed concentration of a labeled β-lactam probe (e.g., fluorescent penicillin) to each well.

-

Incubate to facilitate the binding of the probe to any unoccupied PBPs.

-

-

Detection and Analysis:

-

Resolve the PBP-probe complexes from the unbound probe using SDS-PAGE.

-

Visualize the labeled PBPs with a suitable imaging system.

-

Quantify the signal intensity of the bands corresponding to each PBP.

-

Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the labeled probe's binding to a specific PBP.

-

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay evaluates the capacity of an antibiotic to impede the synthesis of peptidoglycan from its precursors in a cell-free system.

Principle: A bacterial extract containing the requisite enzymes for peptidoglycan synthesis is combined with radiolabeled precursors. The incorporation of the radiolabel into newly formed peptidoglycan is quantified in the presence and absence of the test antibiotic.

Generalized Protocol:

-

Preparation of Cell-Free Extract:

-

Prepare a crude enzyme extract from the bacterial strain of interest that is active in peptidoglycan synthesis.

-

-

Assay Reaction:

-

Establish reaction mixtures comprising the cell extract, a suitable buffer, and necessary cofactors.

-

Add the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide).

-

Introduce serial dilutions of this compound to the reaction mixtures.

-

Incubate the reactions at an optimal temperature to facilitate peptidoglycan synthesis.

-

-

Detection and Analysis:

-

Terminate the reactions by adding a precipitating agent.

-

Collect the precipitated, newly synthesized peptidoglycan by filtration.

-

Measure the radioactivity of the collected material using scintillation counting.

-

Determine the percentage of inhibition of peptidoglycan synthesis for each this compound concentration and calculate the IC50 value.

-

Bacterial Cell Lysis Assay

This assay measures the bactericidal activity of an antibiotic by monitoring the lysis of bacterial cells over time.

Principle: A bacterial culture is exposed to the antibiotic, and cell lysis is tracked by observing the decrease in the optical density of the culture.

Generalized Protocol:

-

Bacterial Culture Preparation:

-

Grow a bacterial culture to the early- to mid-logarithmic phase of growth.

-

-

Antibiotic Exposure:

-

Introduce various concentrations of this compound to the bacterial cultures.

-

Maintain a no-antibiotic control culture.

-

-

Monitoring of Cell Lysis:

-

Incubate the cultures under standard growth conditions.

-

Periodically measure the optical density (OD) of each culture at a wavelength of 600 nm using a spectrophotometer. A reduction in OD is indicative of cell lysis.

-

-

Data Analysis:

-

Plot the OD measurements against time for each concentration of this compound.

-

Analyze the rate and extent of cell lysis as a function of antibiotic concentration.

-

Visualizations

Mechanism of Action of this compound

Caption: this compound inhibits PBP, leading to failed cell wall maintenance and lysis.

Experimental Workflow: Antibiotic Susceptibility Testing (AST)

Caption: Workflow for determining the susceptibility of bacteria to this compound.

Logical Relationships in this compound-Induced Cell Lysis

Caption: Logical steps from this compound exposure to resulting bacterial cell lysis.

Conclusion

This compound exerts its bactericidal action by targeting and inactivating penicillin-binding proteins, which culminates in the cessation of peptidoglycan synthesis and subsequent cell lysis. Although it has been a component of the cephalosporin family for a considerable time, there is a notable scarcity of modern, detailed quantitative data regarding its specific molecular interactions with PBPs. The generalized experimental protocols and workflows presented in this guide offer a robust framework for future investigations into the precise molecular dynamics of this compound and other β-lactam antibiotics. A more profound comprehension of these mechanisms is paramount for the innovation of novel therapeutic modalities to address bacterial infections and the escalating global challenge of antibiotic resistance.

References

Cefaloglycin's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaloglycin is a first-generation cephalosporin antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide provides an in-depth analysis of the binding affinity of this compound to its primary targets, the Penicillin-Binding Proteins (PBPs). Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents and for overcoming the challenges of antibiotic resistance.

The primary mechanism of action of this compound, like other β-lactam antibiotics, involves the inhibition of PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

This compound Binding Affinity to Penicillin-Binding Proteins (PBPs)

Comparative PBP Binding Affinity of Cephalosporins in Escherichia coli

| Penicillin-Binding Protein (PBP) | Cephalothin IC50 (µg/mL) | Cefazolin IC50 (µg/mL) | Cephaloridine IC50 (µg/mL) |

| PBP1a | 0.5 | 0.3 | 0.1 |

| PBP1b | 1.0 | 0.8 | 0.2 |

| PBP2 | >100 | >100 | >100 |

| PBP3 | 0.1 | 0.05 | 0.01 |

| PBP4 | 10 | 8 | 2 |

| PBP5/6 | 50 | 40 | 10 |

Note: Data presented here is a representative compilation from various studies on first-generation cephalosporins and is intended to provide a comparative context for the potential binding profile of this compound. Specific values can vary based on the experimental conditions and bacterial strains.

Comparative PBP Binding Affinity of Cephalosporins in Staphylococcus aureus

| Penicillin-Binding Protein (PBP) | Cephalothin IC50 (µg/mL) | Cefazolin IC50 (µg/mL) |

| PBP1 | 0.2 | 0.1 |

| PBP2 | 20 | 10 |

| PBP3 | 0.5 | 0.2 |

| PBP4 | >100 | >100 |

Note: Data presented here is a representative compilation from various studies on first-generation cephalosporins and is intended to provide a comparative context for the potential binding profile of this compound. Specific values can vary based on the experimental conditions and bacterial strains.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to form a stable, covalent acyl-enzyme intermediate with the transpeptidase domain of PBPs. This acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, a critical step in maintaining the integrity of the bacterial cell wall.

Mechanism of this compound action.

Experimental Protocols

The determination of the binding affinity of β-lactam antibiotics to PBPs is commonly performed using competition assays. These assays measure the ability of an unlabeled antibiotic (e.g., this compound) to compete with a labeled ligand (e.g., a fluorescently or radioactively labeled penicillin) for binding to PBPs.

Competition Binding Assay using a Fluorescently Labeled Penicillin

This method is widely used due to its sensitivity and non-radioactive nature.

Materials:

-

Bacterial membrane preparations containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Unlabeled this compound (or other competitor antibiotic) at various concentrations

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Incubation:

-

Aliquots of the bacterial membrane preparation are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

A control sample without any competitor antibiotic is included.

-

-

Labeling:

-

A fixed, saturating concentration of the fluorescently labeled penicillin is added to each reaction mixture.

-

The incubation is continued for a further period (e.g., 15 minutes) to allow the labeled penicillin to bind to the available PBPs.

-

-

Termination and Separation:

-

The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

The proteins are denatured by heating.

-

The samples are then subjected to SDS-PAGE to separate the PBPs based on their molecular weight.

-

-

Detection and Quantification:

-

The gel is visualized using a fluorescence imaging system.

-

The intensity of the fluorescent signal for each PBP band is quantified.

-

-

Data Analysis:

-

The percentage of inhibition of labeled penicillin binding is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Workflow for PBP competition assay.

Signaling Pathways

The interaction of this compound with PBPs is a direct enzymatic inhibition and does not involve a classical signaling pathway with secondary messengers. The downstream effects are a direct consequence of the disruption of cell wall synthesis, leading to the activation of autolytic enzymes and ultimately cell death.

The Enduring Efficacy of Cefaloglycin: An In-Depth Analysis of its Activity Against Gram-Positive Cocci

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of Cefaloglycin, a first-generation cephalosporin, against clinically relevant Gram-positive cocci. This document synthesizes historical and comparative in vitro data, details the underlying mechanism of action, and provides standardized experimental protocols for susceptibility testing.

Introduction

This compound is a semisynthetic, first-generation cephalosporin antibiotic. Like other members of the β-lactam class, its bactericidal activity is primarily directed against Gram-positive organisms. Understanding its specific spectrum of activity is crucial for its appropriate clinical consideration and for research into the development of new antimicrobial agents. This guide will delve into the quantitative measures of this compound's effectiveness, the experimental procedures used to determine this efficacy, and the molecular interactions that govern its antibacterial properties.

Spectrum of In Vitro Activity

The in vitro activity of this compound against Gram-positive cocci has been evaluated primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available quantitative data, providing a comparative perspective on its potency.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Not Specified | - | - | - | 1.6 (80% inhibited) | [1] |

Table 2: In Vitro Activity of this compound against Streptococcus Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pyogenes (Group A) | - | All inhibited at 0.4 | - | - | [1] |

| Streptococcus pneumoniae (Diplococcus pneumoniae) | - | All inhibited at 0.4 | - | - | [1] |

Table 3: Comparative In Vitro Activity of First-Generation Cephalosporins against Gram-Positive Cocci

| Organism | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Cephalothin | - | - | - |

| Staphylococcus aureus | Cefazolin | - | 4 | 4 |

| Streptococcus pneumoniae | Cephalexin | All inhibited at 3.1 | - | - |

| Streptococcus pyogenes | Cephalexin | All inhibited at 3.1 | - | - |

Note: Data for this compound in a comparative context with a full MIC range, MIC₅₀, and MIC₉₀ is limited in the available literature. First-generation cephalosporins generally exhibit good activity against methicillin-susceptible Staphylococcus aureus and Streptococcus species.

Enterococcus Species

Enterococci generally exhibit intrinsic resistance to cephalosporins, including first-generation agents like this compound.[2] This resistance is primarily due to the presence of low-affinity penicillin-binding proteins (PBPs).[2] Therefore, this compound is not considered an effective agent for treating infections caused by Enterococcus species.

Mechanism of Action

The bactericidal effect of this compound, consistent with other β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis.[3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound's bactericidal action.

The key steps in this pathway are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and acylates the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4]

-

Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.

-

Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Gram-positive cocci is the production of β-lactamase enzymes.

-

β-Lactamase Hydrolysis: Staphylococcal β-lactamases can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[5] The efficiency of this hydrolysis can vary between different types of staphylococcal β-lactamases.[6]

Experimental Protocols

The in vitro activity of this compound is determined using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

Experimental Workflow for Broth Microdilution

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Preparation of Inoculum: Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35 ± 2°C in ambient air for 16 to 20 hours.

-

Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Experimental Workflow for Agar Dilution

Caption: Workflow for MIC determination by agar dilution.

Methodology:

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is achieved by adding appropriate volumes of the this compound stock solution to molten and cooled Mueller-Hinton Agar before pouring the plates. A control plate with no antibiotic is also prepared.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using an inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16 to 20 hours.

-

Interpretation: After incubation, examine the plates for the presence of bacterial growth. The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism.

Conclusion

This compound demonstrates potent in vitro activity against key Gram-positive cocci, including Staphylococcus aureus and various Streptococcus species. Its mechanism of action, typical of β-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis through the inhibition of penicillin-binding proteins. While β-lactamase production remains a significant resistance mechanism, this compound's established efficacy underscores its continued relevance as a reference compound in the study of first-generation cephalosporins. The standardized protocols provided herein offer a robust framework for the continued evaluation of its antimicrobial properties and for comparative studies in the development of novel anti-infective agents.

References

- 1. Activity of cephalosporins against coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Comparative in vitro activity of 5 cephalosporins with other antibiotics tested against 887 recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of four beta-lactamases produced by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Cefaloglycin's Antibacterial Activity Against Staphylococcus aureus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaloglycin is a first-generation cephalosporin antibiotic. This technical guide provides a detailed overview of the antibacterial activity of this compound against Staphylococcus aureus, a significant human pathogen. The document outlines the available quantitative data, detailed experimental protocols for assessing antibacterial efficacy, and the underlying mechanisms of action and potential resistance. Given the limited publicly available data specific to this compound, this guide also serves as a framework for designing and executing further studies to fully characterize its anti-staphylococcal properties.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Historical data indicates that this compound demonstrates activity against S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strains Tested | Percentage of Strains Inhibited | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 80% | 1.6 | [1] |

Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols for assessing antibacterial activity are essential. The following sections detail the methodologies for key in vitro experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Experimental Workflow for Broth Microdilution MIC Testing

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: The microtiter plate wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Susceptibility Testing

The disk diffusion method provides a qualitative assessment of an antibiotic's activity, where the diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.

Experimental Workflow for Disk Diffusion Testing

Caption: Workflow for disk diffusion susceptibility testing.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of S. aureus is prepared as described for the MIC test.

-

Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

-

Disk Application: A paper disk impregnated with a specified concentration of this compound is placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

-

Zone Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters.

-

Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to interpretive criteria established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI). Specific zone diameter breakpoints for this compound are not currently defined by CLSI.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.

Experimental Workflow for Time-Kill Assay

Caption: Workflow for conducting a time-kill assay.

Detailed Methodology:

-

Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure: The bacterial suspension is added to flasks containing pre-warmed broth with this compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.

-

Quantification: The aliquots are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.

Mechanism of Action and Resistance

Signaling Pathway of Antibacterial Action

Cephalosporins, including this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Caption: Mechanism of action of this compound.

The primary targets of β-lactam antibiotics are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, this compound inhibits the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and death. The specific binding affinities of this compound to the different PBPs of S. aureus have not been extensively reported.

Mechanisms of Resistance in Staphylococcus aureus

S. aureus can develop resistance to cephalosporins through several mechanisms.

Logical Relationship of Resistance Mechanisms

Caption: Major mechanisms of resistance to β-lactam antibiotics.

-

Enzymatic Degradation: The production of β-lactamase enzymes is a common resistance mechanism in S. aureus. These enzymes hydrolyze the β-lactam ring of cephalosporins, rendering the antibiotic inactive.

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics. The most notable example in S. aureus is the acquisition of the mecA gene, which encodes for a low-affinity PBP2a, leading to methicillin resistance and cross-resistance to many other β-lactams.

-

Efflux Pumps: While less common for cephalosporins in S. aureus, efflux pumps can actively transport antibiotics out of the bacterial cell, preventing them from reaching their target PBPs at effective concentrations.

Conclusion

This compound exhibits in vitro activity against Staphylococcus aureus. However, a comprehensive understanding of its efficacy against contemporary clinical isolates is limited by the scarcity of recent, detailed quantitative data. This technical guide provides the foundational knowledge of its known antibacterial properties and outlines the standardized experimental protocols necessary to generate further data on its MIC distribution, zone of inhibition characteristics, and time-kill kinetics. A thorough investigation using these methods is crucial for a complete assessment of this compound's potential role in the context of current antimicrobial resistance patterns in S. aureus.

References

A Technical Guide to the In Vitro Susceptibility of Streptococcus pyogenes to Cefaloglycin

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the in vitro susceptibility of Streptococcus pyogenes (Group A Streptococcus, GAS) to Cefaloglycin, a first-generation cephalosporin antibiotic. This document synthesizes available data on susceptibility, outlines relevant experimental protocols, and illustrates the underlying mechanism of action.

Introduction

Streptococcus pyogenes is a significant human pathogen responsible for a wide spectrum of diseases, from pharyngitis to severe, invasive infections. Beta-lactam antibiotics, including penicillins and cephalosporins, have long been the cornerstone of treatment due to the organism's general lack of resistance. This compound is a first-generation cephalosporin with primary activity against Gram-positive bacteria.[1][2] While not in common clinical use today, historical data on its efficacy against S. pyogenes provides a valuable baseline for antimicrobial research.

Mechanism of Action

Like other β-lactam antibiotics, this compound is bactericidal. Its mechanism of action involves the disruption of bacterial cell wall synthesis.[1][2][3][4] The antibiotic mimics the D-Ala-D-Ala structure of peptidoglycan precursors and covalently binds to the active site of penicillin-binding proteins (PBPs). This irreversible inhibition prevents the final transpeptidation step in peptidoglycan synthesis, compromising the structural integrity of the cell wall and leading to cell lysis and death.[1][4]

Quantitative In Vitro Susceptibility Data

Historical data on the in vitro activity of this compound against S. pyogenes is limited but consistent. A key study from 1967 demonstrated potent activity, with all tested strains being highly susceptible. While S. pyogenes has remained largely susceptible to β-lactams, the emergence of rare isolates with reduced susceptibility to certain agents highlights the need for ongoing surveillance.[5][6][7]

| Study (Year) | No. of Isolates | Method | MIC required to inhibit 100% of strains (μg/mL) | Reference |

| Pittman et al. (1967) | Not Specified | Not Specified | 0.4 | [8] |

Experimental Protocols

Standardized methods are crucial for determining the in vitro susceptibility of S. pyogenes. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard procedure for determining the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol: Broth Microdilution for S. pyogenes

-

Isolate Preparation:

-

Culture S. pyogenes on a non-selective medium, such as 5% sheep blood agar, and incubate for 18-24 hours at 35-37°C.[11]

-

Select several morphologically identical colonies to prepare a bacterial suspension.

-

Adjust the suspension turbidity in a suitable broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Antibiotic Preparation:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth supplemented with 3-5% lysed horse blood in a 96-well microtiter plate.[10]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plates in ambient air at 35°C for 20-24 hours.[10]

-

-

Result Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

-

Resistance Mechanisms

To date, clinically significant resistance of Streptococcus pyogenes to β-lactam antibiotics, including cephalosporins, remains exceptionally rare.[7] Unlike other streptococci, S. pyogenes has not been found to produce β-lactamase enzymes.[7] However, recent studies have identified rare isolates with reduced susceptibility to beta-lactams, linked to specific point mutations in the pbp2x gene, which encodes a key penicillin-binding protein.[5][7] This underscores the importance of continued surveillance, as alterations in PBP affinity are a potential mechanism for resistance to this compound.

Conclusion

Based on available in vitro data, this compound demonstrates excellent activity against Streptococcus pyogenes. The organism remains highly susceptible to the bactericidal action of first-generation cephalosporins, which disrupt cell wall synthesis. While resistance is not a current clinical concern for this drug class against S. pyogenes, the established molecular mechanisms of resistance in other bacteria—primarily alterations in the target PBPs—remain a theoretical possibility. Standardized susceptibility testing protocols are essential for monitoring and for the evaluation of new antimicrobial agents.

References

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. urology-textbook.com [urology-textbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reduced In Vitro Susceptibility of Streptococcus pyogenes to β-Lactam Antibiotics Associated with Mutations in the pbp2x Gene Is Geographically Widespread - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Is There Emergence of β-Lactam Antibiotic-Resistant Streptococcus pyogenes in China? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Antimicrobial Activity and Human Pharmacology of Cephaloglycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nih.org.pk [nih.org.pk]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Laboratory Diagnosis of Streptococcus pyogenes (group A streptococci) - Streptococcus pyogenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Gauntlet: A Technical Guide to Cefaloglycin Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaloglycin, a first-generation cephalosporin, has long served as a valuable weapon in the arsenal against bacterial infections. However, the inexorable rise of antibiotic resistance poses a significant threat to its clinical efficacy. This in-depth technical guide provides a comprehensive overview of the core mechanisms by which bacteria develop resistance to this compound. By delving into the molecular intricacies of enzymatic degradation, target protein modifications, and alterations in cellular permeability, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to understand, combat, and ultimately circumvent these resistance strategies.

Core Resistance Mechanisms

Bacteria have evolved a sophisticated array of defense mechanisms to counteract the antibacterial effects of this compound. These strategies can be broadly categorized into three primary types: the enzymatic inactivation of the antibiotic, modification of the drug's primary target, and reduction of intracellular drug concentration through decreased permeability and active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to this compound is its enzymatic hydrolysis by β-lactamases. These enzymes inactivate the antibiotic by cleaving the amide bond in the β-lactam ring, rendering it incapable of binding to its target, the penicillin-binding proteins (PBPs).

β-Lactamases are a diverse group of enzymes, classified into four major classes (A, B, C, and D) based on their amino acid sequence. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity. The substrate specificity of these enzymes varies, with some, known as cephalosporinases, exhibiting a higher affinity for cephalosporins like this compound. The production of β-lactamases can be encoded by genes on either the bacterial chromosome or on mobile genetic elements such as plasmids, which facilitates their rapid dissemination among bacterial populations.

Quantitative Data on β-Lactamase Activity

While specific kinetic data for the hydrolysis of this compound by various β-lactamases is not extensively available in recent literature, a 1976 study examined the ability of this compound to inhibit and act as a substrate for β-lactamases from Enterobacter cloacae and Staphylococcus aureus[1]. The relative rates of hydrolysis of different cephalosporins by staphylococcal penicillinase have been shown to vary, with some first-generation cephalosporins being more susceptible than others[2].

| β-Lactamase Source | This compound as Substrate | This compound as Inhibitor | Reference |

| Enterobacter cloacae | Yes | Yes | [1] |

| Staphylococcus aureus | Yes | Yes | [1] |

Experimental Protocol: β-Lactamase Stability Assay

A common method to assess the stability of a β-lactam antibiotic against β-lactamase hydrolysis is a spectrophotometric assay using a chromogenic substrate.

Principle: The hydrolysis of the β-lactam ring of a chromogenic cephalosporin, such as nitrocefin, by a β-lactamase results in a color change that can be monitored spectrophotometrically. The test antibiotic (this compound) can be assessed for its stability by its ability to compete with the chromogenic substrate for the enzyme's active site.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution

-

This compound solution of known concentration

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and a known concentration of nitrocefin.

-

Add the purified β-lactamase to the reaction mixture.

-

Monitor the change in absorbance at the appropriate wavelength for nitrocefin hydrolysis (e.g., 486 nm) over time to determine the initial rate of hydrolysis.

-

To assess this compound's stability, pre-incubate the β-lactamase with varying concentrations of this compound for a set period before adding the nitrocefin.

-

Measure the rate of nitrocefin hydrolysis in the presence of this compound. A decrease in the rate of nitrocefin hydrolysis indicates that this compound is acting as a competitive substrate or inhibitor of the β-lactamase.

-

The kinetic parameters (Km and Vmax) for this compound hydrolysis can be determined by measuring the rate of its own degradation, often by monitoring the decrease in its characteristic UV absorbance.

Diagram of β-lactamase mediated hydrolysis of this compound.

Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the cell wall. Resistance can arise through mutations in the genes encoding these PBPs, leading to structural changes that reduce the binding affinity of this compound to its target.

This mechanism is particularly significant in Gram-positive bacteria such as Staphylococcus aureus. For instance, methicillin-resistant S. aureus (MRSA) acquires a novel PBP, PBP2a (encoded by the mecA gene), which has a very low affinity for most β-lactam antibiotics, including first-generation cephalosporins. Studies have also identified alterations in native PBPs in S. aureus strains that are specifically resistant to oral cephalosporins, where PBP3 may be absent or have a significantly reduced affinity for β-lactams[3][4].

Quantitative Data on PBP Binding Affinity

The binding affinity of a β-lactam antibiotic for a PBP is typically expressed as the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin (IC50).

| Bacterial Strain | PBP Target | Alteration | Impact on this compound Binding | Reference |

| Staphylococcus aureus (cephalosporin-resistant) | PBP3 | Absent or reduced affinity | Decreased binding | [3][4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | PBP2a | Acquired low-affinity PBP | Very low binding affinity |

Experimental Protocol: PBP Competition Assay

Principle: This assay measures the ability of an unlabeled β-lactam antibiotic (this compound) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs in a bacterial membrane preparation.

Materials:

-

Bacterial membrane preparation containing PBPs

-

Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative)

-

Unlabeled this compound solutions of varying concentrations

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Isolate bacterial membranes from the strain of interest.

-

Incubate aliquots of the membrane preparation with various concentrations of unlabeled this compound for a specific time to allow for binding to the PBPs.

-

Add a fixed concentration of the labeled β-lactam to each aliquot and incubate to allow it to bind to the remaining available PBPs.

-

Stop the binding reaction by adding an excess of unlabeled penicillin.

-

Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Visualize the labeled PBPs by autoradiography or fluorescence imaging.

-

The intensity of the labeled PBP bands will decrease as the concentration of competing unlabeled this compound increases.

-

Quantify the band intensities to determine the IC50 value for this compound for each PBP.

Logical relationship of PBP modification and this compound resistance.

Reduced Intracellular Concentration: Porin Loss and Efflux Pumps

To be effective, this compound must first penetrate the bacterial cell envelope to reach its PBP targets in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria). Bacteria can develop resistance by reducing the intracellular concentration of the antibiotic through two main strategies: decreasing its influx or actively pumping it out.

-

Porin Loss (Gram-Negative Bacteria): In Gram-negative bacteria, the outer membrane acts as a formidable barrier. Hydrophilic antibiotics like this compound traverse this membrane through water-filled channels called porins. Mutations that lead to a decrease in the number of porin channels or alterations in their structure can significantly reduce the influx of the antibiotic, thereby conferring resistance. This mechanism often works in concert with β-lactamase production, as the reduced entry of the antibiotic allows the periplasmic β-lactamases to more effectively hydrolyze the incoming drug molecules.

-

Efflux Pumps: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can lead to multidrug resistance. Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria. While this compound is not a universally cited substrate for all efflux pumps, the overexpression of broad-spectrum efflux systems can contribute to reduced susceptibility.

Experimental Protocol: Efflux Pump Inhibition Assay

Principle: This assay determines if a compound is a substrate of an efflux pump by observing the effect of an efflux pump inhibitor (EPI) on the minimum inhibitory concentration (MIC) of the antibiotic. If the antibiotic is actively effluxed, blocking the pump with an EPI will lead to increased intracellular concentration of the antibiotic and a corresponding decrease in its MIC.

Materials:

-

Bacterial strain of interest

-

This compound

-

Efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

Broth microdilution plates

-

Bacterial growth medium

Procedure:

-

Perform a standard broth microdilution assay to determine the MIC of this compound for the bacterial strain.

-

Perform a parallel broth microdilution assay in the presence of a sub-inhibitory concentration of the EPI. This concentration should be predetermined to not affect bacterial growth on its own.

-

Inoculate the wells with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC of this compound in the absence and presence of the EPI.

-

A significant reduction (typically a four-fold or greater decrease) in the MIC of this compound in the presence of the EPI suggests that the antibiotic is a substrate for an efflux pump.

Experimental workflow for an efflux pump inhibition assay.

Conclusion

Bacterial resistance to this compound is a multifaceted problem driven by a combination of enzymatic inactivation, target site modification, and reduced intracellular drug accumulation. A thorough understanding of these mechanisms at a molecular level is paramount for the development of effective countermeasures. This includes the design of novel β-lactamase inhibitors, the development of new cephalosporins that can evade altered PBPs, and the exploration of strategies to overcome efflux and permeability barriers. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to investigate and address the ongoing challenge of this compound resistance, with the ultimate goal of preserving the utility of this important class of antibiotics for future generations.

References

- 1. Substrate inhibition of beta-lactamases, a method for predicting enzymatic stability of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forgotten Cephalosporin: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Cefaloglycin

For Researchers, Scientists, and Drug Development Professionals

Cefaloglycin, a first-generation cephalosporin, represents an important chapter in the history of antimicrobial agents. Although no longer in common clinical use, a retrospective analysis of its pharmacokinetic and pharmacodynamic properties provides valuable insights for the development of new anti-infective therapies. This technical guide synthesizes the available data on this compound, presenting a detailed overview of its absorption, distribution, metabolism, and excretion, alongside its in vitro activity against key pathogens of its time.

Pharmacokinetics

This compound is an orally administered cephalosporin. Early clinical studies focused on its utility in treating urinary tract and respiratory infections, providing a foundational understanding of its behavior in the human body.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. Peak serum concentrations are typically observed within 1.5 to 2 hours. The presence of food has been noted to have a minimal effect on the overall absorption. Probenecid, a drug known to block renal tubular secretion, has been shown to increase and prolong the serum concentrations of this compound.

Distribution

Limited data is available on the specific tissue distribution of this compound. As a cephalosporin, it is expected to distribute into various body fluids and tissues, with concentrations in urine being a key focus of early research due to its primary application in urinary tract infections.

Metabolism and Excretion

The primary route of elimination for this compound is through renal excretion. A significant portion of the administered dose is recovered unchanged in the urine.

Table 1: Serum Concentrations of this compound in Fasting Adults After a Single Oral Dose

| Time (hours) | 250 mg Dose (mcg/mL) | 500 mg Dose (mcg/mL) |

| 0.5 | 0.1 | 0.2 |

| 1 | 0.4 | 0.8 |

| 2 | 0.5 | 1.5 |

| 4 | 0.2 | 0.6 |

| 6 | 0.1 | 0.2 |

Table 2: Cumulative Urinary Excretion of this compound in Adults After a Single Oral Dose

| Time (hours) | 250 mg Dose (% of dose) | 500 mg Dose (% of dose) |

| 0-2 | 8 | 10 |

| 2-4 | 12 | 15 |

| 4-6 | 5 | 7 |

| Total (0-6h) | 25 | 32 |

Pharmacodynamics

The antibacterial activity of this compound, like other β-lactam antibiotics, lies in its ability to inhibit bacterial cell wall synthesis.

Mechanism of Action

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrated activity against a range of Gram-positive and some Gram-negative bacteria that were prevalent pathogens during its time of use.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound for Various Bacterial Species

| Organism | MIC50 (mcg/mL) | MIC90 (mcg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | 0.8 | 1.6 |

| Staphylococcus aureus (penicillin-resistant) | 1.6 | 3.2 |

| Streptococcus pyogenes (Group A Strep) | 0.2 | 0.4 |

| Streptococcus pneumoniae | 0.4 | 0.8 |

| Escherichia coli | 6.3 | 12.5 |

| Klebsiella pneumoniae | 12.5 | 25 |

| Proteus mirabilis | 6.3 | 12.5 |

Experimental Protocols

The data presented in this guide are derived from studies conducted in the late 1960s. The experimental methodologies, while foundational, may differ in detail from contemporary standards.

Pharmacokinetic Studies

-

Study Population: Healthy adult male volunteers.

-

Dosing: Single oral doses of this compound (250 mg and 500 mg) administered after an overnight fast.

-

Sample Collection: Venous blood samples were collected at specified time intervals post-dose. Urine was collected over a 6-hour period.

-

Analytical Method: A microbiological assay was the standard method for determining this compound concentrations in serum and urine. This typically involved a cylinder-plate method using a susceptible indicator organism, such as Sarcina lutea or Bacillus subtilis. The diameter of the zone of growth inhibition around a cylinder containing the sample was proportional to the concentration of the antibiotic.

Caption: Pharmacokinetic experimental workflow.

Pharmacodynamic Studies (MIC Determination)

-

Bacterial Strains: Clinical isolates obtained from patient samples.

-

Methodology: A tube dilution or agar dilution method was employed to determine the Minimum Inhibitory Concentration (MIC).

-

Tube Dilution: Serial twofold dilutions of this compound were prepared in a suitable broth medium (e.g., Trypticase Soy Broth). Each tube was then inoculated with a standardized suspension of the test organism. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth after overnight incubation at 37°C.

-

Agar Dilution: Serial twofold dilutions of this compound were incorporated into a molten agar medium (e.g., Mueller-Hinton Agar) and poured into petri dishes. The surface of the agar was then inoculated with a standardized suspension of the test organisms. The MIC was the lowest concentration of the antibiotic that prevented visible growth after overnight incubation.

-

Caption: MIC determination workflow.

Conclusion

This guide provides a consolidated overview of the known pharmacokinetic and pharmacodynamic properties of this compound based on historical data. While the methodologies of the original studies may lack the granularity of modern research, the fundamental parameters of this early cephalosporin offer a valuable perspective for the ongoing quest for new and effective antimicrobial agents. The data presented here can serve as a historical benchmark and a source of foundational knowledge for scientists and researchers in the field of drug development.

Cefaloglycin: A Technical Guide to its Metabolism and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaloglycin is a first-generation cephalosporin antibiotic that was once used for the treatment of various bacterial infections. Although it is no longer in common clinical use, understanding its metabolic fate and excretion pathways remains crucial for researchers in drug development and pharmacology. This technical guide provides an in-depth overview of the metabolism and excretion of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved pathways.

Core Data Presentation

Pharmacokinetic Parameters of this compound

Comprehensive pharmacokinetic data for this compound is not extensively available in recent literature. The following table summarizes the available quantitative information.

| Parameter | Value | Species | Source |

| Urinary Excretion (as % of administered dose) | |||

| Intact this compound | 0.50% | Human | [1] |

| Deacetylcephaloglycin | 17.09% | Human | [1] |

| Deacetylcephaloglycin Lactone | 0.35% | Human | [1] |

| Benzoyl Formic Acid | 0.86% | Human | [1] |

Protein Binding

Specific data on the plasma protein binding of this compound is limited. However, for cephalosporins in general, the extent of protein binding can vary widely. It is an important parameter as only the unbound fraction of the drug is microbiologically active.

Metabolic Pathways

This compound undergoes biotransformation through two primary metabolic pathways:

-

Deacetylation: The acetyl group at the C-3 position is removed, leading to the formation of deacetylcephaloglycin . This is an active metabolite, retaining antimicrobial properties. Deacetylcephaloglycin can be further degraded to deacetylcephaloglycin lactone [1][2][3][4].

-

Hydrolysis of the Side Chain Amide Linkage: This pathway involves the cleavage of the amide bond, resulting in the formation of benzoyl formic acid via an intermediate, phenylglycine[1].

The following diagram illustrates the metabolic pathways of this compound.

Excretion Pathways

The primary route of excretion for this compound and its metabolites is through the kidneys into the urine[1]. The majority of the absorbed dose is eliminated as the active metabolite, deacetylcephaloglycin.

The following diagram illustrates the overall absorption, metabolism, and excretion process.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is a generalized procedure and would require optimization for this compound.

Objective: To determine the in vitro metabolic stability and identify the metabolites of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM suspension, and the this compound stock solution to achieve the desired final concentrations (e.g., 1 µM this compound, 0.5 mg/mL HLM protein).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with constant shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile (or other quenching solvent).

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new tube or an HPLC vial.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify its metabolites.

-

Workflow Diagram:

HPLC Method for the Determination of this compound and its Metabolites in Human Urine

This protocol is adapted from a study on this compound metabolites and would require validation[1].

Objective: To quantify this compound and its major metabolites (deacetylcephaloglycin, deacetylcephaloglycin lactone, and benzoyl formic acid) in human urine samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The original study used a reversed-phase ion-pair HPLC method.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength appropriate for this compound and its metabolites (e.g., 254 nm or 260 nm).

-

Injection Volume: 20 µL.

Sample Preparation:

-

Urine Collection: Collect urine samples from subjects at specified time intervals after this compound administration.

-

Centrifugation: Centrifuge the urine samples to remove any particulate matter.

-

Dilution: Dilute the urine samples with the mobile phase or a suitable buffer to bring the analyte concentrations within the linear range of the assay.

-

Filtration: Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound and its metabolites in drug-free urine to construct a calibration curve.

-

Calibration Curve: Inject the standard solutions into the HPLC system and plot the peak area against the concentration for each analyte to generate a calibration curve.

-

Sample Analysis: Inject the prepared urine samples from the study subjects into the HPLC system.

-

Quantification: Determine the concentrations of this compound and its metabolites in the urine samples by comparing their peak areas with the calibration curve.

Workflow Diagram:

References

Cefaloglycin-Induced Nephrotoxicity: A Technical Guide to a Primary Adverse Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaloglycin, a first-generation cephalosporin antibiotic, has been associated with a significant primary adverse effect: nephrotoxicity. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying this compound-induced renal injury. The primary mechanism of toxicity is centered on mitochondrial dysfunction, specifically the impairment of cellular respiration through the inhibition of anionic substrate transport in proximal renal tubular cells. This leads to a cascade of events including energy depletion, oxidative stress, and ultimately, cell death through necrosis. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction